molecular formula C8H8N2O2S B2539611 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester CAS No. 75103-40-1

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2539611
CAS No.: 75103-40-1
M. Wt: 196.22
InChI Key: JXHTWAWHXYONKY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 75103-40-1 and possesses the molecular formula C8H8N2O2S with a molecular weight of 196.22 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate, reflecting the fusion pattern between the pyrrole and thiazole rings and the position of the ethyl ester functionality.

The structural descriptor indicates a pyrrole ring fused to a thiazole ring at the 3,2-positions, creating a bicyclic system where the pyrrole nitrogen occupies the 4-position and the carboxylic acid ethyl ester substituent is located at the 5-position. This particular fusion pattern creates a planar, aromatic system that exhibits unique electronic properties derived from the complementary nature of the electron-rich pyrrole and electron-deficient thiazole components. The Simplified Molecular Input Line Entry System representation of this compound is CCOC(=O)C1=CC2=C(N1)S/C=N\2, which provides a standardized method for digital representation and database searching.

The compound's systematic classification places it within the broader category of pyrrolothiazole derivatives, which represent an important class of fused heterocycles in medicinal chemistry. The presence of both nitrogen and sulfur heteroatoms within the fused ring system contributes to the compound's potential for hydrogen bonding, metal coordination, and π-π interactions, characteristics that are highly valued in drug design and materials science applications. Modern chemical databases, including PubChem and the Chemical Abstracts Service, classify this compound under multiple hierarchical categories, reflecting its potential applications in pharmaceutical chemistry, organic synthesis, and materials science.

Historical Development of Pyrrolothiazole Derivatives in Heterocyclic Chemistry

The historical development of pyrrolothiazole derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with contributions spanning over several decades of intensive research. Early synthetic approaches to pyrrolothiazole systems were pioneered through classical heterocyclic synthesis methodologies, particularly those involving cyclization reactions of appropriately substituted precursors. The foundational work established key synthetic pathways that enabled access to these complex fused ring systems, laying the groundwork for subsequent pharmaceutical applications.

The emergence of pyrrolothiazole derivatives as significant synthetic targets gained momentum during the late twentieth century, when researchers began to recognize the unique electronic and steric properties of these fused heterocycles. The development of novel synthetic methodologies, including the use of thiazole aldehyde precursors and cyclization reactions with various nucleophiles, provided efficient routes to access diverse pyrrolothiazole structures. These early synthetic studies demonstrated that the fusion of pyrrole and thiazole rings could be achieved through multiple strategic approaches, including both intermolecular and intramolecular cyclization processes.

Significant advances in pyrrolothiazole chemistry occurred with the development of more sophisticated synthetic techniques, including the use of transition metal-catalyzed reactions and modern organometallic chemistry. The introduction of palladium-catalyzed coupling reactions and other contemporary methodologies expanded the synthetic repertoire available to chemists working with these systems. Research groups worldwide began to explore the unique reactivity patterns of pyrrolothiazole derivatives, leading to the discovery of novel reaction pathways and synthetic transformations that further enhanced the utility of these compounds in organic synthesis.

The historical progression of pyrrolothiazole research has been marked by increasing sophistication in both synthetic methodology and structural characterization techniques. Modern computational chemistry and advanced spectroscopic methods have provided unprecedented insights into the electronic structure and reactivity patterns of these compounds, enabling more rational approaches to synthetic design and biological evaluation. Contemporary research efforts continue to build upon this historical foundation, with particular emphasis on developing more efficient synthetic routes and exploring new applications in medicinal chemistry and materials science.

Significance in Bioactive Molecule Design

The significance of this compound in bioactive molecule design stems from the unique structural and electronic properties inherent in the pyrrolothiazole scaffold. The fused heterocyclic system provides an optimal balance of rigidity and flexibility that is highly valued in pharmaceutical chemistry, enabling precise molecular recognition while maintaining sufficient conformational freedom for biological activity. The presence of multiple heteroatoms within the ring system creates numerous opportunities for hydrogen bonding and electrostatic interactions with biological targets, characteristics that are essential for effective drug-target interactions.

The pyrrolothiazole framework has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives showing activity against a diverse range of therapeutic targets. Research has revealed that structural modifications of the pyrrolothiazole core can lead to compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability to introduce various substituents at different positions of the fused ring system provides medicinal chemists with extensive opportunities for structure-activity relationship optimization and lead compound development.

Contemporary pharmaceutical research has highlighted the importance of pyrrolothiazole derivatives in addressing challenging therapeutic areas, particularly those requiring novel mechanisms of action. The unique electronic properties of the fused heterocyclic system enable interactions with biological targets that may be difficult to achieve with more conventional structural frameworks. Studies have demonstrated that pyrrolothiazole-containing compounds can function as effective enzyme inhibitors, receptor modulators, and DNA-binding agents, reflecting the broad therapeutic potential of this structural class.

Biological Activity Structural Features Therapeutic Application Reference
Anticancer Activity Fused heterocyclic core with ester functionality Solid tumor treatment
Antimicrobial Properties Thiazole-pyrrole fusion pattern Bacterial and fungal infections
Anti-inflammatory Effects Multiple heteroatom positions Inflammatory disorder management
Enzyme Inhibition Planar aromatic system Metabolic pathway modulation

Properties

IUPAC Name

ethyl 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-7(10-6)13-4-9-5/h3-4,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHTWAWHXYONKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester typically begins with the construction of the pyrrolo-thiazole core, followed by esterification. One validated approach involves cyclization of precursor amines with thiazole-forming agents. For example, a method analogous to the synthesis of ethyl 1-substituted-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[ b]pyrrole-2-carboxylate derivatives employs a cyclocondensation reaction between aminothiazoles and diketones under acidic conditions.

Key steps include:

  • Core Formation : Reaction of 3-aminothiazole with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃) at 80–100°C, yielding the pyrrolo-thiazole backbone.
  • Esterification : Direct esterification of the intermediate carboxylic acid using ethanol and sulfuric acid as a catalyst.

Alternative routes utilize brominated intermediates, such as methyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate, which undergoes nucleophilic substitution with ethoxide ions to introduce the ethyl ester group.

Optimization of Reaction Conditions

Reaction parameters significantly influence yield and purity. Data from comparable syntheses reveal the following optimized conditions:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C Higher yields at elevated temperatures
Solvent Dimethylformamide (DMF) Enhances solubility of intermediates
Catalyst Sodium hydride (NaH) Facilitates deprotonation and cyclization
Reaction Time 12–24 hours Prolonged duration improves completeness

For instance, the alkylation of pyrrolo-thiazole precursors with 3,4,5-trimethoxybenzyl chloride in DMF at 80°C for 16 hours achieved an 89% yield. Similarly, esterification under reflux with ethanol and sulfuric acid for 12 hours provided >90% conversion.

Purification and Characterization

Post-synthetic purification is critical for isolating high-purity this compound. Common methods include:

  • Column Chromatography : Silica gel eluted with dichloromethane or ethyl acetate/hexane mixtures.
  • Recrystallization : Using ethanol or methanol to remove impurities.

Characterization data from analogous compounds include:

  • ¹H NMR (CDCl₃) : Signals at δ 1.24 (t, 3H, CH₃), 4.22 (q, 2H, CH₂), and 6.88 (s, 1H, pyrrole-H).
  • IR Spectroscopy : Peaks at 1709 cm⁻¹ (ester C=O) and 1646 cm⁻¹ (amide C=O).
  • Elemental Analysis : C, H, N values within ±0.4% of theoretical calculations.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization. Continuous flow reactors have been proposed for bromination and esterification steps, reducing reaction times from hours to minutes. Automated purification systems, such as preparative HPLC, enhance throughput while maintaining >95% purity.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary routes for synthesizing this compound:

Method Yield (%) Purity (%) Advantages Limitations
Cyclocondensation 85–89 >95 High regioselectivity Long reaction times
Bromination-Substitution 75–80 >90 Faster kinetics Requires toxic brominating agents

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester demonstrate antifungal and antibacterial activities against various pathogens. For instance, modifications to its structure can enhance potency against specific fungal strains, indicating its potential as a therapeutic agent in treating infections .

Antidiabetic Properties
Analogues of this compound have been synthesized and evaluated for their ability to inhibit enzymes such as α-amylase, which is crucial in diabetes management. In vitro studies have shown promising results with IC50 values ranging from 0.252 to 0.281 mM, suggesting that these compounds could be developed into effective antidiabetic medications .

Cancer Therapy
The compound is also being explored for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. This makes it a subject of interest in the search for novel cancer therapies .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators. Its ability to bind to enzymes suggests potential applications in modulating metabolic pathways, which could lead to the development of drugs targeting metabolic disorders .

Mechanism of Action
The mechanism involves binding to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can alter biochemical pathways significantly, providing insights into drug design and development strategies .

Material Science

Advanced Materials Development
In addition to its biological applications, the compound is being investigated for use in developing advanced materials and chemical sensors. Its unique chemical properties allow it to be incorporated into various polymer matrices or as a functional component in sensor technology .

Mechanism of Action

The mechanism of action of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

The following sections compare 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester with structurally analogous compounds, focusing on ring systems, substituents, physicochemical properties, and applications.

Structural Isomerism and Ring System Variations

Key Comparisons :

Compound Name Molecular Formula Molecular Weight Ring System Substituents References
This compound C₈H₇N₂O₂S ~195.2 Pyrrolo[3,2-d]thiazole Ethyl ester at position 5
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₉NO₂S 195.24 Thieno[3,2-b]pyrrole Ethyl ester at position 5
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate C₇H₆N₂O₂S 182.2 Pyrrolo[2,3-d]thiazole Methyl ester at position 5
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester C₉H₈ClN₃O₂ 225.63 Pyrrolo[3,2-d]pyrimidine Chloro at position 4, ethyl ester at position 6
  • Ring System Differences: The thieno[3,2-b]pyrrole () replaces the thiazole ring with a thiophene, reducing nitrogen content and altering electronic properties . Pyrrolo[2,3-d]thiazole () shifts the fusion position of the pyrrole and thiazole rings, affecting steric interactions and reactivity .
Substituent Effects on Reactivity and Bioactivity

Halogenated Derivatives :

  • 2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester (CAS: 881888-40-0) has a bromine atom at position 2, increasing molecular weight (275.12 g/mol) and altering electrophilic substitution patterns . Bromine enhances steric bulk and may improve binding affinity in drug candidates.
  • 4-Chloro-pyrimidine derivatives () exhibit higher polarity due to the chloro group, influencing solubility and metabolic stability .

Ester Group Variations :

  • Methyl ester () reduces molecular weight (182.2 vs. ~195.2) and increases volatility (predicted boiling point: 345.8°C) compared to the ethyl ester .
  • Ethyl ester in the parent compound balances lipophilicity and metabolic stability, making it preferable in prodrug design .
Physicochemical Properties
Property This compound Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Molecular Weight ~195.2 182.2 195.24
Density (g/cm³) Not reported 1.487 Not reported
Boiling Point (°C) Not reported 345.8 Not reported
pKa Not reported 11.49 Not reported
  • The methyl ester derivative () has a higher predicted pKa (11.49), suggesting reduced acidity compared to the ethyl ester .

Biological Activity

Overview

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester (CAS No. 75103-40-1) is a heterocyclic compound characterized by a fused pyrrole and thiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8_{8}H8_{8}N2_{2}O2_{2}S
  • Molar Mass : 196.23 g/mol
  • Density : 1.411 g/cm³ (predicted)
  • Boiling Point : 352.9 °C (predicted)
  • pKa : 11.53 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites, thereby blocking substrate access and modulating biochemical pathways.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can demonstrate antiproliferative activity with IC50_{50} values in the low micromolar range:

CompoundCell LineIC50_{50} (µM)
Compound AU251 (glioblastoma)<10
Compound BWM793 (melanoma)<30

These findings suggest that this compound may also possess similar antitumor properties, warranting further investigation into its efficacy against specific cancer types.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance anticonvulsant effects:

ModificationActivity
Methyl substitution at position 4Increased potency
Halogenation at position 5Enhanced reactivity

These insights imply that the structural features of this compound may be optimized for anticonvulsant activity.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several human tumor cell lines, with certain compounds achieving IC50_{50} values lower than standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of thiazole derivatives on metabolic enzymes involved in cancer progression. The study highlighted that specific modifications could enhance binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the common synthetic routes for 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or substitution reactions. For example:
  • Cyclocondensation : Reacting ethyl α-chloroacetoacetate with thiourea in ethanol under reflux conditions forms the thiazole core, followed by functionalization of the pyrrolo moiety .
  • Carbaldehyde-thioglycolate coupling : 5-Chloro-pyrazole-4-carbaldehydes (e.g., compound 4 in ) react with methyl thioglycolate in ethanol with anhydrous Na₂CO₃ to form thieno[2,3-c]pyrazole esters. Adapting this method by substituting thioglycolate derivatives could yield the target compound .

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions and ester group integrity. For example, the ethyl ester’s methylene protons appear as a quartet (~4.2–4.4 ppm), and the carbonyl carbon resonates at ~165–170 ppm .
  • IR : Strong C=O stretching (~1700–1750 cm⁻¹) confirms the ester group, while N-H stretches (~3200–3400 cm⁻¹) indicate pyrrolo/thiazole NH motifs .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., planar vs. non-planar carboxylic groups in related thiazole derivatives) .

Q. What are the key reactivity patterns of the ethyl ester group in this structure?

  • Methodological Answer :
  • Hydrolysis : The ester can be hydrolyzed to the carboxylic acid using NaOH/EtOH or LiOH/H₂O, enabling further derivatization (e.g., amidation). demonstrates this for pyrazole-4-carboxylates .
  • Alkylation/Arndt-Eistert reactions : The ester can undergo homologation via diazomethane to extend the carbon chain, as shown in thiazole-2-carboxylate analogs .

Advanced Research Questions

Q. How do computational methods like DFT help in understanding its conformational stability?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict conformer stability by analyzing potential energy surfaces. For thiazole-5-carboxylic acid derivatives:
  • Four conformers arise from carboxylic group orientations (C-C-OH vs. O=C-OH), with energy differences up to 29.84 kJ/mol .
  • Natural Bond Orbital (NBO) analysis quantifies donor-acceptor interactions (e.g., lone pair→σ* orbital stabilization) .
  • Apply similar methods to map the ethyl ester’s steric effects on pyrrolo-thiazole ring planarity.

Q. What strategies modify the thiazole core to enhance biological activity?

  • Methodological Answer :
  • Substituent engineering : Introduce sulfonyl, sulfonamide, or trifluoromethyl groups at the 4-/5-positions to improve binding affinity (e.g., dasatinib-like modifications in ) .
  • Heterocycle fusion : Fuse pyrazole or pyrimidine rings (as in ) to mimic MPO inhibitors or kinase-targeting scaffolds .
  • Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and metabolic stability .

Q. What enzymatic targets are associated with pyrrolo-thiazole derivatives?

  • Methodological Answer :
  • Myeloperoxidase (MPO) : Pyrrolo-pyrimidinones (e.g., in ) inhibit MPO, suggesting potential cardiovascular applications for analogs .
  • Thymidylate synthase (TS)/Dihydrofolate reductase (DHFR) : Thieno[2,3-d]pyrimidines () act as dual TS/DHFR inhibitors, guiding structure-activity studies for antitumor derivatives .
  • Ubiquitin-specific peptidase 7 (USP7) : Thiazole-2-carboxamides () inhibit USP7, a target in cancer and neurodegenerative diseases .

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